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Compound of Interest

Compound Name: Disulfo-ICG carboxylic acid

Cat. No.: B12379546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Disulfo-ICG carboxylic
acid, a near-infrared (NIR) fluorescent dye, in flow cytometry applications. The protocols

detailed below cover antibody conjugation and cell staining for robust and sensitive cellular

analysis.

Introduction to Disulfo-ICG Carboxylic Acid
Disulfo-ICG carboxylic acid is a derivative of Indocyanine Green (ICG), a well-established

NIR fluorescent dye.[1] Its properties make it particularly advantageous for flow cytometry by

minimizing background autofluorescence from cells and tissues, which is often a challenge in

the visible spectrum.[2][3] The near-infrared range of the spectrum (typically 700-900 nm)

allows for deeper tissue penetration and a higher signal-to-noise ratio.[4]

The carboxylic acid functional group on Disulfo-ICG allows for covalent conjugation to primary

amines on biomolecules, such as antibodies, through standard amide bond formation.[5] This

enables the specific targeting and detection of cellular antigens in flow cytometry.
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Property Value Reference

Molecular Formula C45H48N2Na2O11S3 [6]

Molecular Weight 935.04 g/mol [6]

Excitation Maximum ~757 nm [6]

Emission Maximum ~835 nm [6]

Appearance Green solid [6]

Solubility Soluble in DMF, DMSO [5]

Experimental Protocols
Protocol 1: Conjugation of Disulfo-ICG Carboxylic Acid
to a Primary Antibody
This protocol describes the conjugation of Disulfo-ICG carboxylic acid to a primary antibody

using carbodiimide chemistry, which facilitates the formation of an amide bond between the

dye's carboxylic acid and primary amines on the antibody.

Materials:

Disulfo-ICG carboxylic acid

Primary antibody (1-2 mg/mL in PBS, pH 7.4)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

Desalting column (e.g., Sephadex G-25)

Reaction tubes
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Spectrophotometer

Methodology:

Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS

at pH 7.4. It is crucial to use a buffer free of primary amines (e.g., Tris) as they will compete

with the antibody for conjugation.

Dye Activation:

Dissolve Disulfo-ICG carboxylic acid in a small amount of anhydrous DMF or DMSO to

create a stock solution (e.g., 10 mM).

In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMF or DMSO

(e.g., 100 mM each).

To activate the dye, mix the Disulfo-ICG carboxylic acid solution with the EDC/NHS

solution at a molar ratio of 1:10:10 (Dye:EDC:NHS) and incubate for 15-30 minutes at

room temperature in the dark. This reaction forms a more reactive NHS-ester

intermediate.[7][8]

Conjugation Reaction:

Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., carbonate-

bicarbonate buffer). This deprotonates the lysine residues on the antibody, making them

more nucleophilic.[7][9]

Add the activated Disulfo-ICG NHS-ester to the antibody solution. The optimal molar ratio

of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is

recommended.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring, protected from light.

Purification:
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Remove unconjugated dye and reaction byproducts by passing the reaction mixture

through a desalting column equilibrated with PBS (pH 7.4).[7]

Collect the fractions containing the labeled antibody. The conjugated antibody will elute

first due to its larger size.

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the purified

conjugate at 280 nm (for the antibody) and at the absorption maximum of Disulfo-ICG

(~757 nm).

Dye Activation
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Antibody conjugation workflow.

Protocol 2: Staining of Cells with Disulfo-ICG-
Conjugated Antibody for Flow Cytometry
This protocol outlines the procedure for staining a single-cell suspension with a Disulfo-ICG-

conjugated antibody for analysis by flow cytometry.

Materials:
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Single-cell suspension

Disulfo-ICG-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1-5% FBS and 0.05% sodium azide)

Fc receptor blocking agent (optional)

Flow cytometer equipped with a near-infrared laser (e.g., 633 nm, 640 nm, or ideally closer

to 785 nm) and appropriate emission filters for NIR detection (e.g., a bandpass filter around

830 nm).[4][10]

Methodology:

Cell Preparation:

Prepare a single-cell suspension from your sample of interest.

Wash the cells with cold Flow Cytometry Staining Buffer.

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^6 to 1 x 10^7

cells/mL.

Fc Receptor Block (Optional):

To minimize non-specific binding of the antibody, incubate the cells with an Fc receptor

blocking agent for 10-15 minutes at 4°C.[4]

Antibody Staining:

Add the Disulfo-ICG-conjugated antibody to the cell suspension at a pre-determined

optimal concentration.

Incubate for 30 minutes at 4°C in the dark.[4]

Wash:
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Wash the cells twice with cold Flow Cytometry Staining Buffer to remove any unbound

antibody.[4] Centrifuge as described in step 1.

Data Acquisition:

Resuspend the final cell pellet in an appropriate volume of staining buffer for flow

cytometry analysis.

Analyze the stained cells on a flow cytometer equipped with the appropriate laser and

filters for Disulfo-ICG detection.
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Cell staining and analysis workflow.

Data Analysis and Interpretation
When analyzing data from Disulfo-ICG-stained cells, it is important to have appropriate

controls:

Unstained Cells: To determine the level of background fluorescence.

Isotype Control: An antibody of the same isotype but with no specificity for the target antigen,

conjugated with Disulfo-ICG at a similar degree of labeling. This helps to assess non-specific

antibody binding.

The use of Disulfo-ICG in the near-infrared spectrum should result in lower autofluorescence

compared to traditional fluorochromes, leading to improved resolution of dimly stained

populations.

Troubleshooting
Issue Possible Cause Solution

Low Signal

- Suboptimal antibody

concentration- Low antigen

expression- Inefficient

conjugation

- Titrate the antibody to

determine the optimal

concentration.- Use an

alternative antibody targeting a

more abundant antigen.-

Optimize the dye-to-antibody

ratio during conjugation.

High Background

- Non-specific antibody

binding- Inadequate washing-

Insufficient Fc receptor

blocking

- Include an isotype control to

assess non-specific binding.-

Increase the number of wash

steps.- Ensure proper Fc

receptor blocking.

Conclusion
Disulfo-ICG carboxylic acid is a valuable tool for extending the capabilities of flow cytometry

into the near-infrared spectrum. Its favorable spectral properties and the ability to be
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conjugated to specific antibodies allow for highly sensitive and specific detection of cellular

targets with reduced background interference. The protocols provided herein offer a solid

foundation for researchers to incorporate this promising fluorochrome into their experimental

workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12379546?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/disulfo-icg-carboxylic-acid.html
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0122342
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0122342
https://www.spiedigitallibrary.org/journals/journal-of-biomedical-optics/volume-27/issue-9/097002/Near-infrared-diffuse-in-vivo-flow-cytometry/10.1117/1.JBO.27.9.097002.full
https://www.benchchem.com/pdf/A_Technical_Guide_to_Near_Infrared_Fluorescence_with_Cy7.pdf
https://www.bioacts.com/item/item_view.php?gcode=14243
https://photochem.alfa-chemistry.com/product/disulfo-icg-carboxylic-acid-354017.html
https://www.bocsci.com/research-area/a-step-by-step-guide-to-antibody-conjugation-protocols.html
https://www.bidmc.org/-/media/files/beth-israel-org/research/core-facilities/flow-cytometry-core/guide-to-labeling-your-primary-antibody-2017.pdf
https://fluorofinder.com/antibody-conjugation-techniques/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8363084/
https://www.benchchem.com/product/b12379546#using-disulfo-icg-carboxylic-acid-in-flow-cytometry
https://www.benchchem.com/product/b12379546#using-disulfo-icg-carboxylic-acid-in-flow-cytometry
https://www.benchchem.com/product/b12379546#using-disulfo-icg-carboxylic-acid-in-flow-cytometry
https://www.benchchem.com/product/b12379546#using-disulfo-icg-carboxylic-acid-in-flow-cytometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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